1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
A new compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP) was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR) and mass spectrometry .Molecular Structure Analysis
The molecular structure of the compound (PTZ–PIP) was confirmed by single-crystal X-ray crystallographic studies. The compound (PTZ–PIP) was crystallized in a monoclinic crystal system with a space group of C 2 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical and Chemical Properties Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Allosteric Modulation of CB1 Receptor : The compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a structural analogue of 1-(2-Oxo-2-(phenethylamino)ethyl)piperidine-4-carboxamide, has been identified as an allosteric modulator for the cannabinoid type 1 receptor (CB1). This study highlights the importance of certain structural requirements in indole-2-carboxamides for allosteric modulation, such as chain length at the C3-position and electron withdrawing group at the C5-position (Khurana et al., 2014).
Synthesis of Innovative Coumarin Derivatives : Research involving the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide, which is structurally related to the compound , highlights the significance of piperidine as a catalyst in chemical synthesis processes (Ramaganesh et al., 2010).
Characterization of New Compounds : A study on N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), which shares a similar chemical framework, involved its synthesis and characterization, including the investigation of its anticancer and antioxidant activities (Heywood, 2019).
Aminocarbonylation of Piperidines : Alkoxycarbonylpiperidines have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation, a process that could be relevant for the synthesis or modification of compounds like this compound (Takács et al., 2014).
Anti-Acetylcholinesterase Activity : Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, demonstrating the potential medicinal applications of these compounds (Sugimoto et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-oxo-2-(2-phenylethylamino)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c17-16(21)14-7-10-19(11-8-14)12-15(20)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGKALDZUIHPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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